6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. The structure of this compound consists of a triazole ring fused with a thiadiazine ring, with a bromophenyl and butyl substituent .
Preparation Methods
The synthesis of 6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through various synthetic routes. One common method involves the condensation of aryl (hetaryl) α-bromo ketones with thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . Another approach involves the interaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as trifluoroacetic acid . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted triazolothiadiazines and their derivatives .
Scientific Research Applications
6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its substrate . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, which can affect their pharmacological properties.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, leading to variations in their chemical and biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines:
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H15BrN4S |
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Molecular Weight |
351.27 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C14H15BrN4S/c1-2-3-4-13-16-17-14-19(13)18-12(9-20-14)10-5-7-11(15)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
ISOISMCIIXPRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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